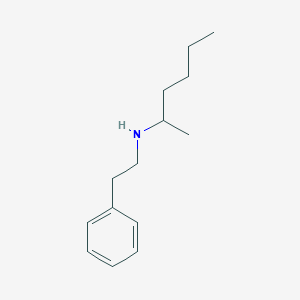

(Hexan-2-yl)(2-phenylethyl)amine

Descripción

(Hexan-2-yl)(2-phenylethyl)amine is a secondary amine characterized by a branched hexyl group (at the second carbon) and a 2-phenylethyl substituent. For instance, N-(2-phenylethyl) derivatives are often synthesized via nucleophilic substitution or acyl transfer reactions, as seen in the preparation of 2-cyano-N-(2-phenylethyl)acetamide (). Enzymatic cascades involving amine transaminases and acyl transferases, such as those used for synthesizing N-(hexan-2-yl)-2-methoxyacetamide (), might also be adapted for this compound.

Applications of this compound could span agrochemicals, pharmaceuticals, or specialty polymers, akin to the uses of 2,2-diphenylethan-1-amine ().

Propiedades

Fórmula molecular |

C14H23N |

|---|---|

Peso molecular |

205.34 g/mol |

Nombre IUPAC |

N-(2-phenylethyl)hexan-2-amine |

InChI |

InChI=1S/C14H23N/c1-3-4-8-13(2)15-12-11-14-9-6-5-7-10-14/h5-7,9-10,13,15H,3-4,8,11-12H2,1-2H3 |

Clave InChI |

ULXABLKHIVPWAT-UHFFFAOYSA-N |

SMILES canónico |

CCCCC(C)NCCC1=CC=CC=C1 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Selected Amines

- Lipophilicity : The branched hexyl group in this compound enhances lipophilicity compared to 2,2-diphenylethan-1-amine, which has aromatic rigidity but lacks alkyl flexibility.

- Bioactivity : The 2-phenylethyl moiety is associated with plant defense mechanisms (), while amide derivatives (e.g., N-(2-phenylethyl)acetamide) often exhibit enhanced metabolic stability compared to amines.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

| Property | This compound | 2,2-Diphenylethan-1-amine | N-(2-phenylethyl)acetamide |

|---|---|---|---|

| Boiling Point (°C) | ~250 (estimated) | 285–290 | 310 (decomposes) |

| Solubility | Low in water, high in organics | Insoluble in water | Moderate in polar solvents |

| Stability | Air-sensitive (amine oxidation) | Stable under inert conditions | Hydrolytically stable |

- Stability : Secondary amines like this compound are prone to oxidation, necessitating inert storage, whereas amides (e.g., N-(2-phenylethyl)acetamide) exhibit greater hydrolytic stability ().

Research Findings and Implications

- Hybridizing this moiety with alkyl chains could balance lipophilicity and bioavailability.

- Synthetic Challenges : Enzymatic methods () offer green chemistry advantages but require optimization for secondary amines. Traditional routes () remain reliable but may involve harsher conditions.

- Biological Potential: Further studies should explore this compound’s role in stress response pathways, given the known activity of phenylethyl-containing metabolites ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.